![molecular formula C26H38N4 B12571572 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- CAS No. 177937-60-9](/img/structure/B12571572.png)
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- is a macrocyclic ligand known for its unique structural properties. It is commonly referred to as CB-Cyclam and is characterized by its ability to form stable complexes with various metal ions. This compound has a molecular formula of C12H26N4 and a molecular weight of 226.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- typically involves the cyclization of linear tetraamines. One common method includes the reaction of 1,2-dibromoethane with a tetraamine precursor under basic conditions to form the macrocyclic structure. The reaction conditions often require elevated temperatures and the presence of a strong base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the macrocyclic ring act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: Utilized in catalysis and as a chelating agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes. This chelation enhances the solubility, stability, and selectivity of the metal ions, making them suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic ligand with similar chelating properties.
1,4,7,10-Tetraazacyclododecane: Known for its use in coordination chemistry and radiopharmaceuticals.
Uniqueness
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)- is unique due to its bicyclic structure, which provides enhanced stability and selectivity in metal ion coordination compared to other macrocyclic ligands.
Propiedades
Número CAS |
177937-60-9 |
|---|---|
Fórmula molecular |
C26H38N4 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
4,11-dibenzyl-1,4,8,11-tetrazabicyclo[6.6.2]hexadecane |
InChI |
InChI=1S/C26H38N4/c1-3-9-25(10-4-1)23-29-15-7-13-28-18-17-27(19-21-29)14-8-16-30(22-20-28)24-26-11-5-2-6-12-26/h1-6,9-12H,7-8,13-24H2 |
Clave InChI |
FGVBSRHTSFUPNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN(CCCN(CC2)CC3=CC=CC=C3)CCN(C1)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


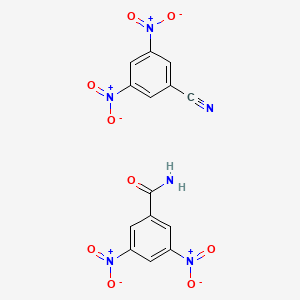
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
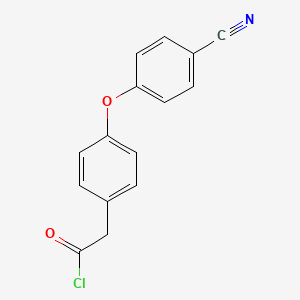
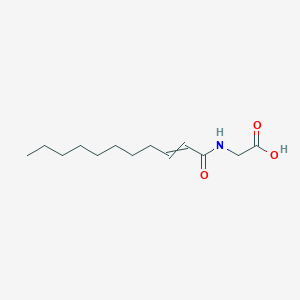
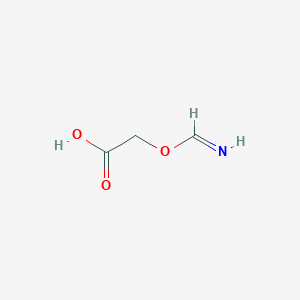
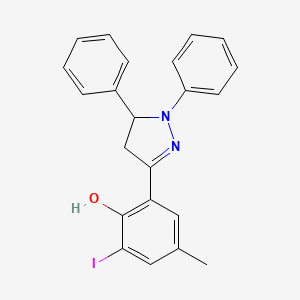
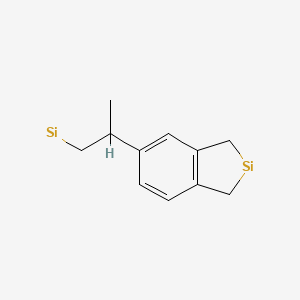

![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
